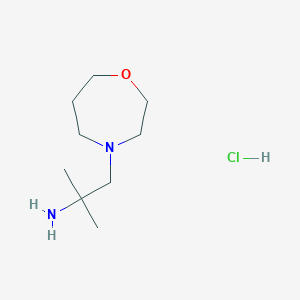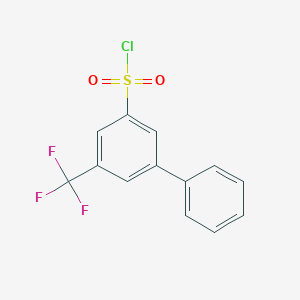
3-(Trifluoromethyl)biphenyl-5-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoromethyl)biphenyl-5-sulfonyl chloride is an organic compound with the chemical formula C13H8ClF3O2S. It is a derivative of biphenyl, where one of the phenyl rings is substituted with a trifluoromethyl group at the 3-position and a sulfonyl chloride group at the 5-position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Industrial Production Methods
In industrial settings, the production of 3-(Trifluoromethyl)biphenyl-5-sulfonyl chloride may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and precise control of reaction parameters ensures consistent quality and high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Trifluoromethyl)biphenyl-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Applications De Recherche Scientifique
3-(Trifluoromethyl)biphenyl-5-sulfonyl chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Trifluoromethyl)biphenyl-5-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the sulfonyl chloride group acts as a reactive site for further chemical modifications . The molecular targets and pathways involved depend on the specific derivatives formed and their intended applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Bis(trifluoromethyl)benzenesulfonyl chloride: Similar structure but with two trifluoromethyl groups.
3,4,5-Trifluorobenzenesulfonyl chloride: Contains three fluorine atoms on the benzene ring.
Uniqueness
3-(Trifluoromethyl)biphenyl-5-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other trifluoromethylated sulfonyl chlorides. Its combination of a biphenyl backbone with a trifluoromethyl and sulfonyl chloride group makes it a versatile reagent in organic synthesis.
Propriétés
Formule moléculaire |
C13H8ClF3O2S |
|---|---|
Poids moléculaire |
320.71 g/mol |
Nom IUPAC |
3-phenyl-5-(trifluoromethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C13H8ClF3O2S/c14-20(18,19)12-7-10(9-4-2-1-3-5-9)6-11(8-12)13(15,16)17/h1-8H |
Clé InChI |
MTIJNPPDFWDHGA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=CC(=C2)S(=O)(=O)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


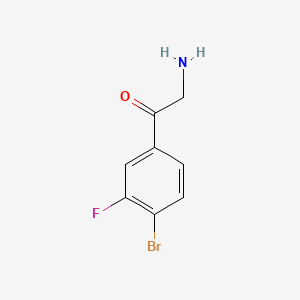

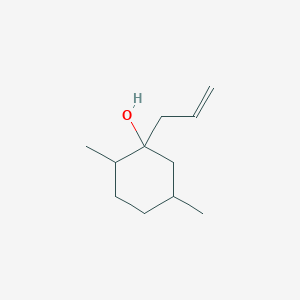
![4-[(4-tert-Butyl-1,3-thiazol-2-yl)methyl]piperidine](/img/structure/B13237685.png)

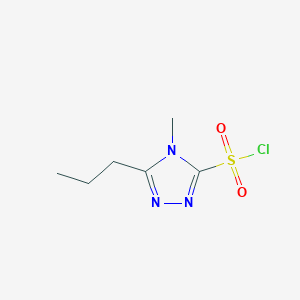
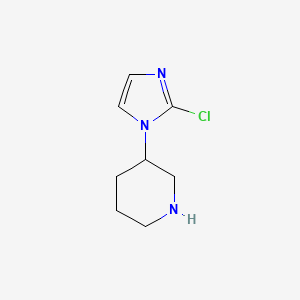

![[(4-Bromothiophen-2-yl)methyl][2-(diethylamino)ethyl]amine](/img/structure/B13237718.png)
![N-[(3-bromophenyl)methyl]thian-4-amine](/img/structure/B13237726.png)
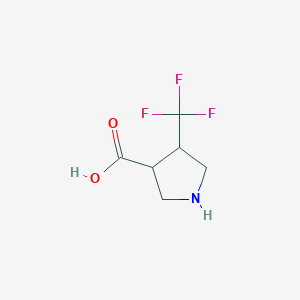
![2-[3-(Aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetic acid](/img/structure/B13237755.png)
![2-Methyl-1-[(oxan-4-ylmethyl)amino]propan-2-ol](/img/structure/B13237762.png)
